2-(4-chloro-3-methylphenoxy)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)acetamide 2-(4-chloro-3-methylphenoxy)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1105207-90-6
VCID: VC4184949
InChI: InChI=1S/C20H19ClN4O3/c1-14-11-16(4-5-17(14)21)28-13-19(26)23-9-10-25-20(27)7-6-18(24-25)15-3-2-8-22-12-15/h2-8,11-12H,9-10,13H2,1H3,(H,23,26)
SMILES: CC1=C(C=CC(=C1)OCC(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3)Cl
Molecular Formula: C20H19ClN4O3
Molecular Weight: 398.85

2-(4-chloro-3-methylphenoxy)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)acetamide

CAS No.: 1105207-90-6

Cat. No.: VC4184949

Molecular Formula: C20H19ClN4O3

Molecular Weight: 398.85

* For research use only. Not for human or veterinary use.

2-(4-chloro-3-methylphenoxy)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)acetamide - 1105207-90-6

Specification

CAS No. 1105207-90-6
Molecular Formula C20H19ClN4O3
Molecular Weight 398.85
IUPAC Name 2-(4-chloro-3-methylphenoxy)-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]acetamide
Standard InChI InChI=1S/C20H19ClN4O3/c1-14-11-16(4-5-17(14)21)28-13-19(26)23-9-10-25-20(27)7-6-18(24-25)15-3-2-8-22-12-15/h2-8,11-12H,9-10,13H2,1H3,(H,23,26)
Standard InChI Key IOZFQNLTKXFFOZ-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OCC(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3)Cl

Introduction

2-(4-chloro-3-methylphenoxy)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a complex organic compound featuring a unique molecular structure that combines various functional groups. This compound belongs to the broader category of heterocyclic compounds due to the presence of pyridine and pyridazine rings. It is classified as an amide because of the acetamide functional group.

Synthesis

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)acetamide typically involves multi-step organic reactions. These steps often include the formation of intermediate compounds through reactions such as nucleophilic substitution and condensation reactions. The process requires precise control over reaction conditions like temperature, solvent choice, and reaction time to achieve high yields and purity. Catalysts may be used to facilitate specific steps in the synthesis.

Potential Applications

This compound exhibits potential applications in medicinal chemistry due to its unique structure, which allows it to interact with biological targets such as enzymes or receptors. Research into its mechanism of action is ongoing, focusing on its therapeutic effects against various diseases.

Mechanism of Action

The mechanism of action involves the interaction of 2-(4-chloro-3-methylphenoxy)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)acetamide with biological targets. This interaction could lead to therapeutic effects by modulating enzyme activity or receptor binding, though specific details require further investigation.

Research Findings

Research on this compound is primarily focused on its synthesis and potential therapeutic applications. Studies involve both in vitro and in silico methods to evaluate its efficacy and safety. The compound's heterocyclic structure suggests potential bioactivity, making it a candidate for further investigation in drug discovery programs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator